Benzenamine sulfate
Description
Properties
Molecular Formula |
C6H6NO3S- |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
N-phenylsulfamate |
InChI |
InChI=1S/C6H7NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h1-5,7H,(H,8,9,10)/p-1 |
InChI Key |
BEHLMOQXOSLGHN-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)NS(=O)(=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Toxicological Studies
Benzenamine sulfate has been subject to extensive toxicological evaluations to understand its safety profile.
- Acute Toxicity : Studies indicate that this compound exhibits low acute toxicity. For instance, New Zealand White rabbits showed an LD50 of approximately 3250 mg/kg, suggesting a relatively safe profile at lower exposure levels .
- Chronic Effects : Long-term exposure studies in rats have revealed significant effects on hematological parameters and organ weights. Notably, doses above 7500 ppm led to decreased red blood cell counts and increased liver and spleen weights, indicating potential hematotoxicity .
- Carcinogenic Potential : Research has documented the carcinogenic effects of this compound. In F344 rats, exposure resulted in increased incidences of urinary bladder transitional cell carcinoma and mammary gland fibroadenomas. Chronic exposure also led to hepatocellular carcinomas in mice .
Environmental Applications
This compound is being investigated for its role in environmental remediation.
- Water Treatment : The compound has been studied for its effectiveness in degrading organic contaminants through sulfate radical oxidation processes. This method shows promise for treating wastewater by breaking down aromatic pollutants, including those derived from benzene .
- Toxicity Assessments : Evaluations using zebrafish embryos have assessed the toxicity of various benzamide derivatives related to this compound. Findings suggest low toxicity levels (LC50 > 20 mg/L), indicating potential safety for environmental applications.
Pharmaceutical Research
The pharmaceutical potential of this compound is being explored through various studies.
- Antidiabetic Activity : Recent research has focused on synthesizing benzenesulfonamide derivatives from this compound and evaluating their antidiabetic properties. Some derivatives demonstrated significant efficacy compared to established drugs like glibenclamide in animal models .
- Mechanisms of Action : The biological activity of this compound derivatives often involves enzyme inhibition or disruption of microbial cell membranes, making them candidates for further pharmacological exploration.
Summary Table of Key Findings
Case Studies
- Toxicity Study on Rabbits : A study involving New Zealand White rabbits assessed the acute toxicity of this compound, revealing an LD50 value that suggests low acute risk at controlled doses .
- Long-term Exposure in Rats : Chronic exposure studies indicated significant hematological changes and organ weight alterations at higher doses, emphasizing the need for careful handling and regulation of this compound .
- Antidiabetic Evaluation : In vivo studies on synthesized derivatives showed promising results against diabetes compared to traditional treatments, highlighting the potential therapeutic applications of this compound derivatives .
Comparison with Similar Compounds
Benzenamine, 2,5-dibutoxy-4-(4-morpholinyl)-, sulfate
Benzenamine, 5-(tert-butyl)-2-[(2-ethylhexyl)thio]-, 4-methylbenzenesulfonate
- Molecular Formula : C₂₄H₃₆N₂O₃S₂.
- Key Features : Incorporates a thioether linkage and tert-butyl group, improving thermal stability. This variant is regulated under EPA guidelines due to its persistence in aquatic systems .
Halogenated Benzenamine Derivatives
2-Chlorobenzenamine (CAS 95-51-2)
2,6-Dibromo-benzenamine
- Molecular Formula : C₆H₅Br₂N.
- Synthesis : Produced via bromination of sulfanilic acid, achieving 72% yield under optimized conditions (165–170°C, 3 hours) .
- Applications : Key intermediate in flame retardants and antifungal agents.
Benzenesulfonamide Analogs
4-Aminobenzenesulfonamide Derivatives
- Structure : Feature a sulfonamide (-SO₂NH₂) group para to the amine.
- Synthesis: Prepared by refluxing 4-aminobenzenesulfonamide with aldehydes (e.g., benzaldehyde) in ethanol with acetic acid catalysis .
- Biological Activity : Exhibit carbonic anhydrase inhibition (Ki < 10 nM) and anti-glioblastoma activity (IC₅₀ ~5–20 µM) .
Triazinyl-Substituted Benzenesulfonamides
- Structure : Incorporate triazine rings linked to the sulfonamide group.
- Applications: Selective kinase inhibitors with improved binding affinity (ΔG = −9.2 kcal/mol) compared to non-sulfonamide analogs .
Physicochemical and Pharmacological Comparison
Physicochemical Properties
| Compound | Molecular Weight | Solubility (Water) | LogP | Key Substituents |
|---|---|---|---|---|
| This compound | 284.33 g/mol | High | −1.2 | Sulfate, NH₃⁺ |
| 2-Chlorobenzenamine | 127.57 g/mol | Moderate | 1.8 | Cl at C2 |
| 4-Aminobenzenesulfonamide | 172.20 g/mol | Low | 0.5 | SO₂NH₂ at C4 |
| 2,6-Dibromo-benzenamine | 250.92 g/mol | Insoluble | 3.2 | Br at C2 and C6 |
Q & A
Q. What are the standard analytical methods for quantifying Benzenamine sulfate in experimental samples?
this compound (C₁₂H₁₆N₂O₄S) is commonly quantified using high-performance liquid chromatography (HPLC) coupled with UV-Vis detection, validated against reference standards. Gas chromatography-mass spectrometry (GC-MS) may also be employed for volatile derivatives. Ensure calibration curves are established using certified reference materials (CRMs) to minimize matrix effects. Physicochemical properties such as a boiling point of 184.4°C and vapor pressure of 0.733 mmHg at 25°C (from experimental data) should inform method selection .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Safety protocols include using fume hoods, nitrile gloves, and eye protection due to potential respiratory and dermal irritation. Refer to Material Safety Data Sheets (MSDS) for specific handling guidelines. For derivatives like 4,4'-methylenebis(N,N-dimethyl)benzenamine, carcinogenicity assessments in rodents (e.g., liver adenomas in mice) suggest stringent exposure controls .
Q. What is the molecular structure and key physicochemical properties of this compound?
this compound (CAS 542-16-5) has a molecular weight of 284.33 g/mol and a sulfonic acid group bonded to an anilinium ion. Key properties include:
| Property | Value |
|---|---|
| Boiling Point | 184.4°C at 760 mmHg |
| Flash Point | 70°C |
| Solubility | Soluble in water, ethanol |
| These properties are critical for solvent selection in synthesis and bioassays . |
Advanced Research Questions
Q. How does this compound inhibit aflatoxin biosynthesis in Aspergillus flavus, and what transcriptomic approaches elucidate its mechanism?
At 100 µL/L, this compound suppresses aflatoxin production by downregulating 1,890 genes in A. flavus, including those in amino acid biosynthesis and purine metabolism pathways. Transcriptomic analysis via RNA sequencing revealed repression of the global regulator laeA, which governs secondary metabolite production. Methodologically, RNA-seq libraries should be prepared with poly-A selection, followed by differential expression analysis using tools like DESeq2. Validate key targets (e.g., aflR) via qRT-PCR .
Q. How can read-across methodologies predict the toxicological profile of this compound?
Read-across leverages data from structurally similar compounds (e.g., 2,4-dimethylbenzenamine, LD₅₀ = 1259 mg/kg in rats) to infer toxicity. Establish a category including analogs like 2,5-dimethylbenzenamine and assess endpoints (acute toxicity, mutagenicity) using OECD guidelines. Prioritize analogs with shared functional groups (e.g., sulfonate or amine groups) and validate predictions with in vitro assays (e.g., Ames test) .
Q. What experimental designs are optimal for assessing the environmental persistence of this compound?
Conduct soil microcosm studies under controlled aerobic/anaerobic conditions, monitoring degradation via LC-MS/MS. Measure half-life (t₁/₂) and transformation products. Include abiotic controls to distinguish microbial vs. chemical degradation. For aquatic persistence, use OECD 309 guidelines with river water samples, analyzing adsorption coefficients (Kₐ₀c) .
Q. How do structural modifications of this compound influence its antifungal efficacy?
Synthesize derivatives (e.g., halogenated or methoxy-substituted analogs) and test against A. flavus using broth microdilution assays (CLSI M38 guidelines). Correlate minimal inhibitory concentrations (MICs) with electronic parameters (Hammett constants) to identify structure-activity relationships (SAR). Molecular docking studies can predict interactions with fungal targets like cytochrome P450 enzymes .
Data Contradictions and Resolution
- Carcinogenicity Data : While IARC classifies 4,4'-methylenebis(N,N-dimethyl)benzenamine as Group 3 (not classifiable) due to limited animal evidence , some analogs show thyroid carcinogenicity in rats. Researchers should conduct in vivo studies with this compound specifically, adhering to OECD 451 guidelines for long-term carcinogenicity testing .
Methodological Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
